(6-Fluoroisoquinolin-5-yl)methanol

Description

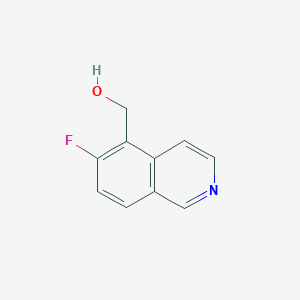

(6-Fluoroisoquinolin-5-yl)methanol is a fluorinated derivative of isoquinoline, characterized by a hydroxymethyl (-CH2OH) group at position 5 and a fluorine atom at position 4. The introduction of fluorine enhances metabolic stability and lipophilicity, while the hydroxymethyl group improves solubility and hydrogen-bonding capacity.

Properties

IUPAC Name |

(6-fluoroisoquinolin-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c11-10-2-1-7-5-12-4-3-8(7)9(10)6-13/h1-5,13H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMYIUZDGJOITN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Fluorination

The synthesis typically begins with commercially available isoquinoline derivatives or halogenated isoquinolines. For example, 6-bromoisoquinoline derivatives are common precursors that can be converted to 6-fluoroisoquinolines via halogen exchange or Balz–Schiemann reactions.

The Balz–Schiemann reaction is used to replace an amino group with fluorine, starting from 3-amino-6-bromoisoquinoline, yielding 3-fluoro-6-aminoisoquinoline intermediates.

Alternatively, direct fluorination at the 6-position can be achieved by electrophilic fluorination or nucleophilic aromatic substitution on suitable precursors.

Installation of the Hydroxymethyl Group at the 5-Position

The key step to obtain (6-Fluoroisoquinolin-5-yl)methanol is the introduction of the hydroxymethyl group at the 5-position. This is commonly achieved by:

Reduction of a corresponding aldehyde or halomethyl intermediate at the 5-position.

For example, (6,7-Dimethoxyisoquinolin-1-yl)methanol derivatives were prepared by acid-catalyzed ring opening of triazole intermediates, yielding 1-hydroxymethylisoquinolines, which can be adapted for 5-position functionalization.

Another approach involves converting 5-chloromethyl isoquinoline derivatives to the corresponding hydroxymethyl compounds by hydrolysis or reduction.

Sodium borohydride reduction of 5-formyl or 5-halogenated isoquinoline intermediates in methanol at low temperature (0 °C) is a common method to obtain the hydroxymethyl group.

Catalytic Hydrogenation and Purification

Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere (1 atm) is employed to reduce intermediates and purify the product.

After hydrogenation, neutralization with saturated sodium bicarbonate and extraction with organic solvents such as dichloromethane is performed.

Final purification is typically done by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.

Representative Synthetic Route Example

Detailed Research Findings and Notes

The multi-component reaction approach involving acetophenone derivatives and azides can be adapted to synthesize hydroxymethyl isoquinolines, but specific adaptation is required for fluorinated derivatives.

The use of thionyl chloride (SOCl2) at room temperature efficiently converts hydroxymethyl groups to chloromethyl intermediates, which are key for further substitution reactions.

The reduction step with sodium borohydride is temperature-sensitive and typically performed at 0 °C to avoid side reactions.

Catalytic hydrogenation under mild conditions (1 atm H2, room temperature) with Pd/C ensures selective reduction without affecting the fluorine substituent.

Purification by flash column chromatography on silica gel using non-polar to moderately polar solvent mixtures yields high purity products suitable for further applications.

Summary Table of Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions: (6-Fluoroisoquinolin-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic conditions.

Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydrocarbons.

Substitution: Formation of various substituted isoquinoline derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that isoquinoline derivatives, including (6-Fluoroisoquinolin-5-yl)methanol, exhibit significant antimicrobial properties. These compounds have been noted for their potential effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. In studies, certain derivatives demonstrated low minimum inhibitory concentration (MIC) values, indicating strong antibacterial activity .

Anticancer Potential

The compound has also shown promise in anticancer research. Isoquinoline derivatives are known to inhibit the proliferation of human tumor cells, making them candidates for further development as anticancer agents. The unique structural features of (6-Fluoroisoquinolin-5-yl)methanol may enhance its bioavailability and metabolic stability compared to non-fluorinated analogs .

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of (6-Fluoroisoquinolin-5-yl)methanol:

Broader Applications

Beyond medicinal chemistry, (6-Fluoroisoquinolin-5-yl)methanol may find applications in:

- Agricultural Chemistry : Potential use as a pesticide or herbicide due to its biological activity.

- Material Science : Exploration in developing advanced functional materials that leverage its unique chemical properties.

Mechanism of Action

The mechanism of action of (6-Fluoroisoquinolin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below compares (6-Fluoroisoquinolin-5-yl)methanol with two structurally related compounds from the evidence:

Key Observations:

Ring Systems: The isoquinoline core (target compound) and quinoline derivative share fused bicyclic structures, but the nitrogen position differs, altering planarity and electronic properties. Pyridine derivatives (e.g., ) are monocyclic, reducing steric complexity. Isoquinoline’s nitrogen at position 2 (vs. quinoline’s position 1) may influence binding interactions in biological targets.

Substituent Effects: Fluorine vs. Halogens: Fluorine’s small size and high electronegativity enhance metabolic stability and membrane permeability compared to bulkier halogens like chlorine or iodine . The phenyl substituent increases molecular weight and lipophilicity.

Molecular Weight: The target compound (MW ~193) adheres more closely to Lipinski’s "Rule of Five" (MW < 500) than the quinoline derivative (MW 280.28), suggesting better oral bioavailability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Fluoroisoquinolin-5-yl)methanol, and how can reaction conditions be optimized for academic research?

- Methodology : Two primary synthetic strategies are reported:

Fluorination followed by reduction : Reacting halogenated precursors (e.g., 6-chloroisoquinoline derivatives) with fluorinating agents like KF in polar solvents (e.g., DMSO), followed by reduction using LiAlH₄ to yield the methanol derivative .

Borohydride reduction : Direct reduction of aldehyde intermediates using sodium borohydride (NaBH₄) in methanol, achieving yields up to 95% .

- Optimization : Key parameters include solvent polarity (DMSO enhances fluorination efficiency), temperature control during reduction (LiAlH₄ requires anhydrous conditions), and stoichiometric ratios of reducing agents.

Q. What spectroscopic and chromatographic methods are recommended for characterizing (6-Fluoroisoquinolin-5-yl)methanol?

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR identify fluorine-induced deshielding effects and confirm the hydroxyl group’s presence.

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C₁₀H₈FNO) .

- Purity Analysis :

- HPLC : Use reverse-phase columns with methanol/water gradients. Retention behavior can be modeled using experimental designs that vary pH and methanol content .

Q. What role do fluorine substituents play in the biological activity of (6-Fluoroisoquinolin-5-yl)methanol?

- Mechanistic Insight : Fluorine enhances electronic effects (e.g., electron-withdrawing) and hydrophobic interactions with biomolecular targets, improving binding affinity to enzymes or receptors. This is critical in drug discovery for optimizing pharmacokinetic properties .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported synthetic yields or purity when using different reducing agents (e.g., LiAlH₄ vs. NaBH₄) for fluorinated isoquinoline derivatives?

- Data Contradiction Analysis :

- Reduction Efficiency : LiAlH₄ is stronger but less selective, potentially degrading sensitive intermediates. NaBH₄ is milder, favoring high yields in methanol-soluble intermediates .

- Experimental Validation : Compare purity via HPLC and quantify byproducts (e.g., dehalogenation products) using HRMS.

- Table : Comparison of Synthetic Methods

| Method | Reagents | Solvent | Yield | Purity Challenges |

|---|---|---|---|---|

| Fluorination + LiAlH₄ | KF, LiAlH₄ | DMSO | ~70-80% | Byproduct formation |

| Borohydride Reduction | NaBH₄ | Methanol | 95% | Limited substrate scope |

Q. How can computational tools aid in predicting synthetic pathways or optimizing reaction parameters for fluorinated isoquinoline methanol derivatives?

- AI-Driven Synthesis Planning : Tools like PubChem’s AI platform predict feasible routes by analyzing bond dissociation energies and steric effects. For example, prioritizing fluorination at the 6-position due to lower activation energy compared to other sites .

- Quantum Chemistry Modeling : Simulate transition states to identify optimal pH and solvent conditions for fluorination, reducing trial-and-error experimentation.

Q. What experimental design strategies are effective in analyzing the stability of (6-Fluoroisoquinolin-5-yl)methanol under varying storage conditions?

- Stability Studies :

- Degradation Pathways : Monitor hydroxyl group oxidation or fluorine loss via accelerated aging tests (e.g., exposure to light, heat, or humidity).

- Analytical Techniques : Use LC-MS to track degradation products and quantify stability thresholds.

- Storage Recommendations : Store in anhydrous methanol at -20°C to prevent hydrolysis, based on methanol’s role as a stabilizer in similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.